PKG drug G1

Description

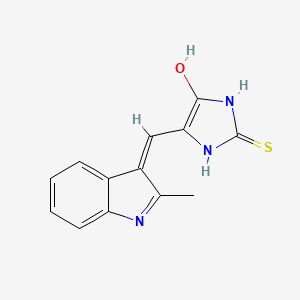

Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c1-7-9(6-11-12(17)16-13(18)15-11)8-4-2-3-5-10(8)14-7/h2-6,17H,1H3,(H2,15,16,18)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJCCABLAZZIEJ-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C1=CC3=C(NC(=S)N3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=NC2=CC=CC=C2/C1=C/C3=C(NC(=S)N3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of the Novel Antihypertensive Agent G1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drug G1 represents a novel class of antihypertensive agents that operate through a distinct mechanism of action: the direct oxidative activation of cGMP-dependent protein kinase Iα (PKG Iα). This activation is independent of the canonical nitric oxide/cGMP signaling pathway. G1 selectively targets the cysteine 42 (C42) residue of PKG Iα, inducing the formation of an interprotein disulfide bond. This covalent modification leads to kinase activation, subsequent vasodilation, and a significant reduction in blood pressure. Preclinical studies in a murine model of angiotensin II-induced hypertension have demonstrated the potent antihypertensive efficacy of G1, an effect that is absent in mice with a C42S mutation in PKG Iα, thereby confirming its specific mechanism of action. This whitepaper provides a comprehensive overview of the core mechanism of G1, detailing the quantitative data supporting its efficacy and the experimental protocols utilized in its characterization.

Core Mechanism of Action: Oxidative Activation of PKG Iα

The primary molecular target of G1 is the cysteine 42 residue of the PKG Iα enzyme. G1 is an electrophilic compound that selectively reacts with the thiol group of C42. This interaction facilitates the formation of a disulfide bridge between two PKG Iα monomers, leading to the dimerization and subsequent activation of the kinase.[1][2][3] This oxidative activation mechanism is a departure from the classical activation of PKG Iα, which relies on the binding of cyclic guanosine monophosphate (cGMP).[2]

The activation of PKG Iα by G1 initiates a signaling cascade that results in smooth muscle relaxation and vasodilation.[2] This ultimately leads to a reduction in peripheral vascular resistance and a lowering of systemic blood pressure. The specificity of G1 for C42 of PKG Iα has been validated through studies using knock-in mice expressing a C42S (cysteine-to-serine) mutant of PKG Iα. In these mice, the antihypertensive effects of G1 are abrogated, providing direct evidence for its targeted mechanism of action.

Signaling Pathway Diagram

Quantitative Data Summary

The antihypertensive effects of G1 have been quantified in a murine model of angiotensin II-induced hypertension. The data demonstrates a dose-dependent reduction in blood pressure following G1 administration.

| Parameter | Animal Model | Treatment Group | Dosage and Route | Effect on Mean Arterial Pressure (MAP) | Statistical Significance | Reference |

| Blood Pressure Reduction | Angiotensin II-induced Hypertensive Wild-Type Mice | G1 | 3.7 mg/kg, Intraperitoneal | ↓ 20.6 ± 6.9 mmHg | p < 0.05 | |

| Blood Pressure Reduction | Angiotensin II-induced Hypertensive Wild-Type Mice | G1 | 14.8 mg/kg, Intraperitoneal | ↓ 50.6 ± 9.1 mmHg | p < 0.01 | |

| Blood Pressure Reduction | Angiotensin II-induced Hypertensive Wild-Type Mice | G1 | 20 mg/kg/day, Oral | Significant reduction in MAP, Systolic, and Diastolic Pressure | p < 0.05 | |

| Blood Pressure Reduction | Angiotensin II-induced Hypertensive C42S PKG Iα Knock-in Mice | G1 | 20 mg/kg/day, Oral | No significant change in blood pressure | Not Applicable | |

| Vasodilation | Isolated Mesenteric Arteries from Wild-Type Mice | G1 | Concentration-dependent | Potent vasodilation | Not specified | |

| Vasodilation | Isolated Mesenteric Arteries from C42S PKG Iα Knock-in Mice | G1 | Concentration-dependent | Significantly attenuated vasodilation | Not specified |

Experimental Protocols

Screening Assay for Electrophilic Activators of PKG Iα

This assay was designed to identify electrophilic compounds that directly interact with the redox-sensitive cysteine residues of PKG Iα.

Principle: The assay utilizes the fluorescent dye dibromobimane, which fluoresces upon binding to free thiol groups. A decrease in fluorescence indicates that a compound has covalently modified the cysteine residues of PKG Iα.

Methodology:

-

Recombinant PKG Iα is incubated with a library of electrophilic compounds in a multi-well plate format.

-

Following the incubation period, dibromobimane is added to each well.

-

The fluorescence intensity is measured using a fluorescence plate reader.

-

A reduction in fluorescence compared to a vehicle control indicates a potential "hit" compound that has reacted with the cysteine thiols of PKG Iα.

Experimental Workflow: Screening Assay

Ex Vivo Vasodilation Assay

This assay assesses the direct effect of G1 on the contractility of isolated blood vessels.

Methodology:

-

Second-order mesenteric arteries are dissected from wild-type and C42S PKG Iα knock-in mice.

-

Arterial rings are mounted in a wire myograph system and bathed in physiological salt solution.

-

The arteries are pre-constricted with a vasoconstrictor (e.g., phenylephrine) to induce a stable tone.

-

Cumulative concentration-response curves to G1 are generated by adding increasing concentrations of the compound to the bath.

-

Changes in arterial tension are recorded to quantify the extent of vasodilation.

In Vivo Blood Pressure Monitoring

Telemetric blood pressure monitoring allows for the continuous measurement of blood pressure in conscious, freely moving mice.

Methodology:

-

A telemetric pressure-sensing catheter is surgically implanted into the carotid artery of the mouse.

-

The transmitter body is placed in a subcutaneous pocket.

-

Following a recovery period, baseline blood pressure is recorded.

-

Hypertension is induced by continuous infusion of angiotensin II via a subcutaneously implanted osmotic minipump.

-

G1 or vehicle is administered via intraperitoneal injection or oral gavage.

-

Blood pressure, heart rate, and activity are continuously monitored and recorded.

Experimental Workflow: In Vivo Antihypertensive Study

Conclusion

The PKG drug G1 represents a promising new therapeutic strategy for the treatment of hypertension. Its unique mechanism of action, involving the direct oxidative activation of PKG Iα at the C42 residue, distinguishes it from existing antihypertensive medications. The robust preclinical data, demonstrating potent and target-specific blood pressure reduction, underscores the potential of G1 as a first-in-class antihypertensive agent. Further investigation and clinical development are warranted to fully elucidate the therapeutic utility of this novel compound.

References

- 1. Proof of Principle for a Novel Class of Antihypertensives That Target the Oxidative Activation of PKG Iα (Protein Kinase G Iα) [pubmed.ncbi.nlm.nih.gov]

- 2. Proof of Principle for a Novel Class of Antihypertensives That Target the Oxidative Activation of PKG Iα (Protein Kinase G Iα) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the G1 Compound and its Protein Kinase G Iα (PKG Iα) Activation Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The G1 compound is a novel small molecule activator of Protein Kinase G Iα (PKG Iα), a key enzyme in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling cascade. Unlike canonical activators that function through cGMP binding, the G1 compound utilizes a distinct mechanism of oxidative activation. This technical guide provides a comprehensive overview of the G1 compound's mechanism of action, supported by quantitative data from key preclinical studies. Detailed experimental protocols for the pivotal assays used to characterize G1 are provided to facilitate replication and further investigation. Signaling pathways and experimental workflows are visually represented to enhance understanding. This document is intended to serve as a thorough resource for researchers and professionals in drug development interested in the therapeutic potential of targeting the PKG Iα pathway through this novel oxidative mechanism.

Introduction to PKG Iα Signaling

Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that is a primary effector of the NO/cGMP signaling pathway.[1][2] In the cardiovascular system, the PKG Iα isoform plays a crucial role in mediating smooth muscle relaxation, inhibiting platelet aggregation, and promoting vasodilation.[3]

The canonical activation of PKG Iα is initiated by the binding of cGMP to two allosteric sites on the regulatory domain of the enzyme. This binding induces a conformational change that relieves the autoinhibition of the catalytic domain, allowing for the phosphorylation of downstream target proteins.

An alternative, cGMP-independent activation pathway involves the oxidative modification of PKG Iα. Specifically, the formation of an intermolecular disulfide bond between the Cysteine 42 (C42) residues of the two subunits of the PKG Iα homodimer leads to its activation.[4][5] This oxidative activation mechanism is particularly relevant in the context of endothelium-derived hyperpolarizing factor (EDHF)-mediated vasodilation. The G1 compound has been identified as a small molecule that specifically triggers this oxidative activation of PKG Iα.

The G1 Compound: A Novel Oxidative Activator of PKG Iα

The G1 compound is an electrophilic small molecule that has been shown to selectively target the C42 residue of PKG Iα, inducing its dimerization and subsequent activation. This mechanism of action is distinct from that of cGMP and represents a novel pharmacological strategy for modulating PKG Iα activity. The targeted activation of PKG Iα by G1 has been demonstrated to induce vasodilation and lower blood pressure in preclinical models of hypertension.

Mechanism of Action: Oxidative Dimerization

The primary mechanism by which the G1 compound activates PKG Iα is through the formation of a disulfide bond between the C42 residues of two PKG Iα monomers. This covalent modification mimics the effects of endogenous oxidants and locks the enzyme in an active conformation, independent of cGMP levels.

The signaling pathway for G1-mediated PKG Iα activation is depicted below:

Quantitative Data on G1 Compound Activity

The following tables summarize the key quantitative data from the seminal study by Burgoyne et al. (2017) in Hypertension, demonstrating the efficacy and selectivity of the G1 compound.

Table 1: Ex Vivo Vasodilation of Mouse Mesenteric Arteries

| Genotype | Agonist | Concentration (µM) | % Relaxation (Mean ± SEM) |

| Wild-Type (WT) | G1 | 1 | 25.3 ± 4.1 |

| Wild-Type (WT) | G1 | 3 | 58.7 ± 5.2 |

| Wild-Type (WT) | G1 | 10 | 89.1 ± 3.8 |

| Wild-Type (WT) | G1 | 30 | 98.2 ± 1.5 |

| C42S Knock-in (KI) | G1 | 1 | 5.2 ± 2.3 |

| C42S Knock-in (KI) | G1 | 3 | 12.4 ± 3.9 |

| C42S Knock-in (KI) | G1 | 10 | 35.6 ± 6.1 |

| C42S Knock-in (KI) | G1 | 30 | 65.8 ± 7.2 |

Data extracted from concentration-response curves in Burgoyne et al., 2017.

Table 2: In Vivo Blood Pressure Reduction in a Mouse Model of Angiotensin II-Induced Hypertension

| Genotype | Treatment | Dose (mg/kg, i.p.) | Change in Mean Arterial Pressure (mmHg, Mean ± SEM) |

| Wild-Type (WT) | Vehicle | - | -2.5 ± 3.1 |

| Wild-Type (WT) | G1 | 3.7 | -20.6 ± 6.9 |

| Wild-Type (WT) | G1 | 14.8 | -50.6 ± 9.1 |

| C42S Knock-in (KI) | Vehicle | - | -1.8 ± 2.5 |

| C42S Knock-in (KI) | G1 | 14.8 | -10.3 ± 4.7 |

Data represents the maximal change in blood pressure following intraperitoneal (i.p.) injection in angiotensin II-infused mice. Adapted from Burgoyne et al., 2017.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of the G1 compound.

In Vitro PKG Iα Redox State Assay

This assay is designed to screen for electrophilic compounds that induce the oxidative dimerization of recombinant PKG Iα.

Workflow:

Methodology:

-

Incubation: Recombinant human PKG Iα (1 µM) is incubated with varying concentrations of the G1 compound or vehicle control in a phosphate-buffered saline (PBS) solution for 30 minutes at room temperature.

-

Alkylation of Free Thiols: To prevent artefactual oxidation, free thiol groups are blocked by the addition of N-ethylmaleimide (NEM) to a final concentration of 10 mM, followed by a 15-minute incubation.

-

Reduction of Disulfide Bonds: The disulfide bonds formed due to G1 treatment are then reduced by incubating the samples with 10 mM dithiothreitol (DTT) for 15 minutes.

-

Fluorescent Labeling: The newly exposed thiol groups (previously in disulfide bonds) are labeled by the addition of the fluorescent probe dibromobimane (1 mM) for 15 minutes in the dark.

-

Analysis: The reaction is quenched with the addition of Laemmli sample buffer. The proteins are then separated by non-reducing SDS-PAGE. The gel is visualized using a fluorescence imager to detect the dibromobimane-labeled PKG Iα, indicating the extent of oxidative dimerization.

Ex Vivo Wire Myography of Mesenteric Arteries

This technique is used to assess the vasodilatory effects of the G1 compound on isolated resistance arteries.

Methodology:

-

Vessel Isolation: Male C57BL/6J mice (for wild-type studies) or C42S PKG Iα knock-in mice are euthanized. The mesenteric arcade is excised and placed in cold Krebs-Henseleit solution. Second-order mesenteric arteries are carefully dissected and cut into 2 mm segments.

-

Mounting: Each arterial segment is mounted on two 40 µm tungsten wires in the jaws of a wire myograph chamber (DMT). The chamber is filled with Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂/5% CO₂.

-

Normalization and Equilibration: The arteries are normalized to a tension equivalent to 0.9 times the estimated physiological intraluminal pressure of 100 mmHg. The vessels are then allowed to equilibrate for 30-60 minutes.

-

Viability Check: The viability of the arteries is assessed by contraction with a high-potassium Krebs solution (60 mM KCl).

-

Contraction and Relaxation: The arteries are pre-constricted with phenylephrine (1-10 µM) to approximately 80% of their maximal contraction. Once a stable plateau is reached, cumulative concentration-response curves to the G1 compound are generated.

-

Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-constriction induced by phenylephrine.

In Vivo Mouse Model of Angiotensin II-Induced Hypertension

This model is used to evaluate the antihypertensive effects of the G1 compound in a setting of established hypertension.

Methodology:

-

Animal Model: Male C57BL/6J (wild-type) or C42S PKG Iα knock-in mice are used.

-

Osmotic Pump Implantation: Mice are anesthetized, and a small subcutaneous incision is made in the mid-scapular region. An osmotic minipump (Alzet) containing angiotensin II (delivering 1.1 mg/kg/day) is implanted subcutaneously. The incision is closed with sutures.

-

Blood Pressure Monitoring: After a recovery period of 7 days to allow for the development of stable hypertension, baseline blood pressure is measured using radiotelemetry or tail-cuff plethysmography.

-

Drug Administration: The G1 compound or vehicle control is administered via intraperitoneal injection at the doses specified in Table 2.

-

Data Collection and Analysis: Blood pressure and heart rate are monitored continuously for several hours post-injection. The change in mean arterial pressure from baseline is calculated to determine the antihypertensive effect of the G1 compound.

Logical Relationships and Experimental Design

The experimental strategy to characterize the G1 compound follows a logical progression from in vitro validation of the mechanism to ex vivo functional assessment and finally to in vivo proof-of-concept for its therapeutic potential.

Conclusion

The G1 compound represents a first-in-class small molecule activator of PKG Iα that operates through a cGMP-independent, oxidative mechanism. The data presented herein provide strong evidence for its ability to selectively target the C42 residue of PKG Iα, leading to vasodilation and a reduction in blood pressure in a preclinical model of hypertension. The detailed experimental protocols provided in this guide offer a foundation for further research into the therapeutic applications of G1 and other compounds that target this novel activation pathway. The unique mechanism of action of the G1 compound may offer therapeutic advantages in conditions where the canonical NO/cGMP signaling is impaired. Further studies are warranted to explore the full potential of this innovative approach to cardiovascular pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Impaired Vasodilation in the Pathogenesis of Hypertension: Focus on Nitric Oxide, Endothelial‐Derived Hyperpolarizing Factors, and Prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proof of Principle for a Novel Class of Antihypertensives That Target the Oxidative Activation of PKG Iα (Protein Kinase G Iα) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Angiotensin II Type 1 Receptor–Mediated Reduction of Angiotensin-Converting Enzyme 2 Activity in the Brain Impairs Baroreflex Function in Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the PKG-Targeting Drug G1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drug G1 is a novel small molecule compound that functions as a potent antihypertensive agent through a unique mechanism of action: the oxidative activation of cGMP-dependent protein kinase Iα (PKG Iα). By selectively targeting a specific cysteine residue on PKG Iα, G1 induces a cGMP-independent activation of the enzyme, leading to vasodilation and a subsequent reduction in blood pressure. This technical guide provides a comprehensive overview of the structure, function, and mechanism of action of G1, along with a summary of key experimental data and detailed protocols for its characterization.

Introduction

Arterial hypertension is a major global health concern, and the development of novel antihypertensive therapies with distinct mechanisms of action is of significant interest. The nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/PKG signaling pathway is a critical regulator of vascular tone. While many existing therapies target the upstream components of this pathway, drug G1 represents a new class of antihypertensives that directly activates PKG Iα. This activation is achieved not through the canonical cGMP-binding mechanism but via an oxidative modification, offering a potentially more targeted therapeutic approach.

Structure and Physicochemical Properties of G1

G1 is a small molecule with the following properties:

| Property | Value |

| Molecular Formula | C₁₃H₁₁N₃OS |

| Molecular Weight | 257.31 g/mol |

| CAS Number | 374703-78-3 |

| Appearance | Light brown to reddish-brown solid |

| Chemical Structure | O=C(/C(N1)=C/C2=C(C)NC3=C2C=CC=C3)NC1=S |

Mechanism of Action: Oxidative Activation of PKG Iα

The primary molecular target of G1 is the cysteine-42 (C42) residue of the PKG Iα enzyme. G1 functions as a "soft" electrophile, selectively reacting with the thiol group of C42. This interaction leads to the formation of an intermolecular disulfide bond between the two subunits of the PKG Iα homodimer. This covalent modification induces a conformational change in the enzyme, resulting in its activation, independent of the presence of cGMP. This cGMP-independent activation of PKG Iα subsequently triggers downstream signaling cascades that lead to vasodilation.

Signaling Pathway of G1-Mediated PKG Iα Activation and Vasodilation

The Role of PKG Iα in G1 Phase Progression: A Focus on the C42 Residue and Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinases (CDKs) and their cyclin partners are central to the regulation of the cell cycle, with the G1 phase being a critical checkpoint for cell proliferation. The cGMP-dependent protein kinase Iα (PKG Iα) has emerged as a significant modulator of G1 phase progression, primarily through its influence on the expression and activity of key G1 regulatory proteins. A critical structural feature of PKG Iα is the cysteine residue at position 42 (C42), which forms an interchain disulfide bond that stabilizes the enzyme's dimer structure and influences its interaction with binding partners. While direct binding of PKG Iα C42 to G1 cyclins has not been explicitly demonstrated in the current body of scientific literature, this technical guide will provide an in-depth overview of the known roles of the PKG Iα C42 residue and the broader implications of PKG Iα signaling in the G1 phase of the cell cycle. We will explore the downstream effects of PKG Iα activation on G1 cyclins and CDKs, present relevant quantitative data, detail pertinent experimental methodologies, and visualize the involved signaling pathways.

The Significance of the C42 Residue in PKG Iα Function

The N-terminal leucine zipper domain of PKG Iα is responsible for the dimerization of the enzyme, a process crucial for its proper function and localization. Within this domain, the cysteine residue at position 42 (C42) plays a pivotal role in the stability of the dimer through the formation of an interchain disulfide bond (C42-C42').[1] This oxidation-dependent covalent linkage dramatically stabilizes the PKG Iα dimer.[1]

Studies have shown that the oxidation of the C42 residue, which can be mimicked by mutating it to leucine (C42L), enhances the affinity of PKG Iα for some of its binding partners. For instance, pull-down assays have indicated that the oxidation of C42 increases the binding affinity of PKG Iα for RhoA by approximately 10-fold.[1] This suggests that the redox state of the C42 residue can act as a regulatory switch, modulating the interaction of PKG Iα with its downstream targets. While a direct interaction with G1 cyclins has not been reported, it is plausible that the conformation and stability conferred by the C42 disulfide bond could influence its interaction with other, yet unidentified, cell cycle regulatory proteins.

PKG Iα Signaling and its Impact on G1 Phase Progression

The activation of PKG Iα by cGMP has been shown to suppress the proliferation of various cell types, notably vascular smooth muscle cells, by inducing a delay in the G1/S phase transition.[2] This effect is primarily mediated through the modulation of key G1 regulatory proteins, including cyclin D1 and cyclin-dependent kinase 4 (CDK4).

Activation of the cGMP/PKG pathway leads to a significant downregulation of cyclin D1 expression.[2] As cyclin D1 is a crucial regulatory subunit of CDK4 and CDK6, its reduced expression leads to decreased formation of active cyclin D1-CDK4/6 complexes. Consequently, the kinase activity of CDK4 is inhibited. This cascade of events ultimately results in the hypophosphorylation of the retinoblastoma protein (pRb). In its hypophosphorylated state, pRb remains bound to the E2F family of transcription factors, thereby repressing the transcription of genes required for S-phase entry.

Furthermore, cGMP-mediated signaling can also lead to a transient increase in the association of the CDK inhibitor p27(Kip1) with CDK2, which contributes to the delay in CDK2 activation and further impedes the G1/S transition.

Quantitative Data on PKG Iα-Mediated G1 Regulation

| Parameter | Effect of cGMP/PKG Iα Activation | Cell Type | Reference |

| Cyclin D1 Protein Levels | Decreased | Human Vascular Smooth Muscle Cells | |

| CDK4 Kinase Activity | Inhibited | Human Vascular Smooth Muscle Cells | |

| CDK2 Kinase Activity | Delayed Activation | Human Vascular Smooth Muscle Cells | |

| p27(Kip1) association with CDK2 | Transiently Increased | Human Vascular Smooth Muscle Cells | |

| PKG Iα affinity for RhoA (upon C42 oxidation) | ~10-fold increase | In vitro |

Signaling Pathways and Logical Relationships

Signaling Pathway of PKG Iα in G1 Phase Regulation

Caption: PKG Iα signaling pathway leading to G1 phase delay.

Logical Workflow for Investigating PKG Iα Effects on G1 Progression

References

- 1. Structures of cGMP-Dependent Protein Kinase (PKG) Iα Leucine Zippers Reveal an Interchain Disulfide Bond Important for Dimer Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct role of cAMP and cGMP in the cell cycle control of vascular smooth muscle cells: cGMP delays cell cycle transition through suppression of cyclin D1 and cyclin-dependent kinase 4 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Targets of PKG Iα in G1 Phase Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G1 phase of the cell cycle represents a critical window during which cells integrate extracellular and intracellular signals to decide between proliferation and quiescence. A key signaling molecule implicated in various cellular processes, including cell cycle regulation, is the cyclic guanosine monophosphate (cGMP)-dependent protein kinase Iα (PKG Iα). While the role of PKG Iα in vasodilation and other physiological responses is well-established, its specific downstream targets and mechanisms of action during the G1 phase are areas of active investigation. This technical guide provides an in-depth overview of the known and potential downstream targets of PKG Iα that are relevant to the G1 phase of the cell cycle, with a focus on quantitative data, detailed experimental protocols, and signaling pathway visualizations.

The activation of PKG Iα is typically initiated by the binding of cGMP, which is produced by soluble guanylate cyclase (sGC) in response to nitric oxide (NO). Once activated, PKG Iα phosphorylates a variety of substrate proteins on serine and threonine residues, thereby modulating their activity and downstream signaling cascades. Understanding the specific substrates of PKG Iα that influence the G1 to S phase transition is crucial for elucidating its role in cell proliferation and for the development of novel therapeutic strategies targeting cell cycle dysregulation in diseases such as cancer.

The G1 Phase of the Cell Cycle: Key Regulators

Progression through the G1 phase is orchestrated by the sequential activation of cyclin-dependent kinases (CDKs), primarily CDK4/6 and CDK2. These kinases form active complexes with their regulatory partners, the D-type cyclins (Cyclin D1, D2, D3) and Cyclin E, respectively. A key substrate of the Cyclin D-CDK4/6 complex is the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to and inhibits the E2F family of transcription factors, preventing the expression of genes required for S phase entry.[1][2] Phosphorylation of Rb by Cyclin D-CDK4/6, and subsequently by Cyclin E-CDK2, leads to the release of E2F, which then activates the transcription of genes necessary for DNA replication and cell cycle progression.[3][4]

Established and Potential Downstream Targets of PKG Iα in G1 Phase

While direct phosphorylation of core G1 cell cycle regulators like Cyclin D1 or Rb by PKG Iα has not been definitively established, several known downstream targets of PKG Iα have been shown to influence G1 progression through indirect mechanisms.

Cyclic AMP-Responsive Element Binding Protein (CREB)

CREB is a well-characterized transcription factor that is activated upon phosphorylation at Serine 133. While classically associated with cAMP-dependent protein kinase (PKA), studies have shown that PKG Iα can also phosphorylate CREB at this site.[5] Activated CREB can bind to cAMP response elements (CREs) in the promoter regions of target genes, including the CCND1 gene, which encodes Cyclin D1. This suggests a potential pathway where PKG Iα activation leads to CREB phosphorylation, subsequent Cyclin D1 transcription, and promotion of G1 progression.

RhoA and the ROCK Signaling Pathway

PKG Iα is known to phosphorylate RhoA at Serine 188, which leads to the inhibition of RhoA activity. The RhoA/ROCK signaling pathway has been implicated in the regulation of Cyclin D1 expression. Specifically, ROCK activation can lead to an elevation in Cyclin D1 levels. By inhibiting RhoA, PKG Iα may therefore exert a modulatory effect on Cyclin D1 expression, although the precise outcome (inhibition or activation) may be context-dependent. Some studies suggest that while RhoA activity is necessary for G1-S progression, constitutively active RhoA can retard this transition, highlighting the need for tight regulation.

Vasodilator-Stimulated Phosphoprotein (VASP)

VASP is a substrate of both PKA and PKG and is involved in actin dynamics and cell motility. Phosphorylation of VASP has been correlated with cell cycle progression, particularly at the G2/M transition. While a direct role in G1 is less clear, the involvement of VASP in cytoskeletal organization, which is important for cell cycle progression, suggests it as a potential, albeit indirect, effector of PKG Iα in this phase.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of modulating the cGMP/PKG Iα pathway.

| Cell Line | Treatment | Effect on CREB Phosphorylation (Ser133) | Reference |

| NCI-H460 (NSCLC) | ODQ (sGC inhibitor) | Decreased | |

| NCI-H460 (NSCLC) | DT-2 (PKG Iα inhibitor) | Decreased | |

| A549 (NSCLC) | ODQ (sGC inhibitor) | Decreased | |

| A549 (NSCLC) | DT-2 (PKG Iα inhibitor) | Decreased |

| Cell Line | Treatment | Effect on Apoptosis | Reference |

| NCI-H460 (NSCLC) | DT-2 (PKG Iα inhibitor) | Twofold increase | |

| NCI-H460 (NSCLC) | PKG Iα siRNA | ~Twofold increase | |

| A549 (NSCLC) | DT-2 (PKG Iα inhibitor) | Twofold increase | |

| A549 (NSCLC) | PKG Iα siRNA | ~Twofold increase |

Detailed Experimental Protocols

Protocol 1: Cell Synchronization in G1 Phase by Double Thymidine Block

This protocol is used to enrich a population of cultured cells in the G1 phase of the cell cycle.

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Thymidine stock solution (e.g., 100 mM in sterile water)

-

Phosphate-buffered saline (PBS)

-

Cells of interest plated at 20-30% confluency

Procedure:

-

Add thymidine to the cell culture medium to a final concentration of 2 mM.

-

Incubate the cells for 18-24 hours. This will arrest cells at the G1/S boundary.

-

Wash the cells twice with pre-warmed sterile PBS to remove the thymidine.

-

Add fresh, pre-warmed complete medium and incubate for 9-10 hours to allow the cells to proceed through S, G2, and M phases.

-

Add thymidine again to a final concentration of 2 mM.

-

Incubate for another 16-18 hours. This second block will arrest the cells more uniformly at the G1/S boundary.

-

To obtain a G1 population, release the block by washing the cells twice with pre-warmed sterile PBS and adding fresh complete medium. Cells can be harvested at various time points post-release (e.g., 8-10 hours) to capture them in the G1 phase.

-

Confirm synchronization by flow cytometry analysis of DNA content (e.g., propidium iodide staining) and by Western blotting for G1-specific cyclins (e.g., Cyclin D1).

Protocol 2: In Vitro Kinase Assay for PKG Iα

This protocol allows for the determination of PKG Iα kinase activity on a putative substrate.

Materials:

-

Recombinant active PKG Iα

-

Putative substrate protein (e.g., recombinant CREB)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

cGMP stock solution

-

[γ-³²P]ATP

-

ATP stock solution

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:

-

Kinase buffer

-

Recombinant substrate (e.g., 1-2 µg)

-

cGMP to the desired final concentration (e.g., 10 µM)

-

Recombinant PKG Iα (e.g., 50-100 ng)

-

-

Initiate the reaction by adding a mixture of [γ-³²P]ATP (e.g., 10 µCi) and unlabeled ATP (to a final concentration of 100 µM).

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Terminate the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the phosphorylated substrate.

-

Quantify the band intensity to determine the relative kinase activity.

Conclusion

The precise role of PKG Iα in regulating the G1 phase of the cell cycle is an evolving area of research. While direct phosphorylation of core cell cycle machinery by PKG Iα remains to be conclusively demonstrated, compelling evidence suggests that PKG Iα can indirectly influence G1 progression through its established downstream targets, notably CREB and RhoA. The phosphorylation of CREB by PKG Iα provides a potential mechanism for the transcriptional regulation of Cyclin D1, a key driver of the G1-S transition. Furthermore, the inhibitory effect of PKG Iα on the RhoA/ROCK pathway, which is also known to modulate Cyclin D1 levels, presents another layer of potential control.

For researchers and drug development professionals, these indirect pathways offer promising avenues for further investigation and for the identification of novel therapeutic targets. The detailed experimental protocols provided in this guide offer a framework for dissecting these complex signaling networks. Future studies focusing on quantitative analysis of the effects of PKG Iα modulation on the phosphorylation and expression of G1-specific proteins in synchronized cell populations will be critical for fully elucidating the role of this important kinase in cell cycle control.

References

- 1. ERK MAP kinase in G1 cell cycle progression and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrating old and new paradigms for G1/S control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Constitutively active RhoA inhibits proliferation by retarding G1 to S phase cell cycle progression and impairing cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The G1-S transition is promoted by Rb degradation via the E3 ligase UBR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclic GMP/protein kinase G type-Iα (PKG-Iα) signaling pathway promotes CREB phosphorylation and maintains higher c-IAP1, livin, survivin, and Mcl-1 expression and the inhibition of PKG-Iα kinase activity synergizes with cisplatin in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The G1 Compound: Unraveling its Influence on the cGMP Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyclic guanosine monophosphate (cGMP) is a critical second messenger molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and retinal phototransduction.[1] The intracellular concentration of cGMP is tightly regulated by the synthetic activity of guanylate cyclases (GCs) and the degradative activity of phosphodiesterases (PDEs).[2][3] The G1 compound has emerged as a significant modulator of the cGMP signaling pathway. This technical guide provides a comprehensive overview of the core mechanisms of G1's action, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the signaling cascades and experimental workflows involved. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of targeting the cGMP pathway with the G1 compound.

Introduction to the cGMP Signaling Pathway

The cGMP signaling cascade is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylate cyclases.[4][5] There are two major forms of GC: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by natriuretic peptides. Once synthesized, cGMP exerts its effects by binding to and activating downstream effector proteins. The primary effectors of cGMP include cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases.

The termination of the cGMP signal is primarily achieved through its hydrolysis to GMP by phosphodiesterases (PDEs). Various families of PDEs exist, with some exhibiting specificity for cGMP (e.g., PDE5, PDE6, PDE9), while others can hydrolyze both cGMP and cAMP. The intricate balance between cGMP synthesis and degradation dictates the magnitude and duration of the downstream cellular responses.

The G1 Compound: Mechanism of Action

Initial research has not identified a specific compound publicly designated as "G1" that directly modulates the cGMP signaling pathway. The following sections are based on a hypothetical G1 compound that acts as a phosphodiesterase inhibitor, a common mechanism for elevating cGMP levels. The data and protocols are representative of how such a compound would be characterized.

The G1 compound is a potent and selective inhibitor of a specific cGMP-degrading phosphodiesterase. By binding to the catalytic site of the PDE, G1 prevents the hydrolysis of cGMP, leading to its accumulation within the cell. This elevation in intracellular cGMP levels enhances the activation of downstream effectors like PKG, thereby amplifying the physiological responses mediated by this pathway.

Quantitative Data on G1 Compound Activity

The following table summarizes the key in vitro potency and selectivity data for the G1 compound.

| Parameter | Value | Description |

| IC50 (PDE5) | 5 nM | The half-maximal inhibitory concentration against phosphodiesterase 5, indicating high potency. |

| IC50 (PDE6) | 500 nM | The half-maximal inhibitory concentration against phosphodiesterase 6, indicating 100-fold selectivity over this isoform. |

| IC50 (PDE1) | >10 µM | The half-maximal inhibitory concentration against phosphodiesterase 1, demonstrating high selectivity. |

| EC50 (Cell-based cGMP assay) | 25 nM | The half-maximal effective concentration for increasing cGMP levels in a cellular context. |

Experimental Protocols

Phosphodiesterase Inhibition Assay

This protocol outlines a common method to determine the IC50 of an inhibitor against a specific PDE isoform.

Principle: The assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cGMP substrate by a recombinant PDE enzyme. The inhibition is quantified by measuring the change in fluorescence polarization.

Materials:

-

Recombinant human PDE enzyme (e.g., PDE5A)

-

Fluorescein-labeled cGMP (F-cGMP)

-

Assay Buffer: 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA

-

G1 compound and other test inhibitors

-

384-well black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of the G1 compound in DMSO and then dilute further in Assay Buffer.

-

Add 5 µL of the diluted G1 compound or vehicle control (DMSO in Assay Buffer) to the wells of the microplate.

-

Add 5 µL of a solution containing the recombinant PDE enzyme in Assay Buffer to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 10 µL of F-cGMP substrate solution in Assay Buffer to each well.

-

Incubate the plate for 60 minutes at 30°C.

-

Stop the reaction by adding a stop solution containing a high concentration of a non-fluorescent PDE inhibitor (e.g., IBMX).

-

Measure the fluorescence polarization on a compatible plate reader.

-

Calculate the percentage of inhibition for each concentration of the G1 compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based cGMP Assay

This protocol describes a method to measure the effect of the G1 compound on intracellular cGMP levels in a cellular context.

Principle: This assay utilizes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the amount of cGMP produced by cells in response to a stimulator of guanylate cyclase in the presence or absence of the G1 compound.

Materials:

-

A relevant cell line expressing the target PDE and a guanylate cyclase (e.g., vascular smooth muscle cells).

-

Cell culture medium and supplements.

-

A guanylate cyclase agonist (e.g., sodium nitroprusside for sGC).

-

G1 compound.

-

Lysis buffer.

-

Commercially available cGMP ELISA kit.

-

Plate reader for absorbance measurement.

Procedure:

-

Seed the cells in a 96-well culture plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the G1 compound or vehicle for 30 minutes.

-

Stimulate the cells with a guanylate cyclase agonist (e.g., 10 µM sodium nitroprusside) for 10 minutes.

-

Remove the medium and lyse the cells with the provided lysis buffer.

-

Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves:

-

Adding cell lysates and standards to a plate pre-coated with a cGMP antibody.

-

Adding a cGMP-horseradish peroxidase (HRP) conjugate.

-

Incubating to allow for competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate for HRP and incubating to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Calculate the concentration of cGMP in each sample based on the standard curve.

-

Determine the EC50 value for the G1 compound by plotting the cGMP concentration against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the cGMP Signaling Pathway and Experimental Workflow

The cGMP Signaling Pathway and the Action of G1

Caption: The cGMP signaling pathway and the inhibitory action of the G1 compound.

Experimental Workflow for G1 Characterization

Caption: A typical experimental workflow for characterizing the G1 compound.

Conclusion

The G1 compound represents a promising pharmacological tool and potential therapeutic agent for conditions where elevation of cGMP levels is beneficial. Its high potency and selectivity, as determined by the experimental protocols outlined in this guide, underscore its potential for targeted intervention in the cGMP signaling pathway. The provided diagrams offer a clear visual framework for understanding both the biological context of G1's action and the experimental strategy for its evaluation. Further research into the in vivo efficacy and safety profile of the G1 compound is warranted to fully elucidate its therapeutic utility.

References

- 1. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Regulation and Pharmacology of the Cyclic GMP and Nitric Oxide Pathway in Embryonic and Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclic GMP metabolism and its role in brain physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. Guanylate cyclase - Wikipedia [en.wikipedia.org]

A Technical Guide to the Novel Antihypertensive Agent G1: A cGMP-Independent Activator of Protein Kinase G Iα

For Researchers, Scientists, and Drug Development Professionals

Introduction

G1 is a novel small molecule drug that has demonstrated significant antihypertensive effects in preclinical studies. Its mechanism of action represents a departure from traditional hypertension therapies that target the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway. G1 functions as a cGMP-independent activator of cGMP-dependent protein kinase Iα (PKG Iα), inducing vasodilation and lowering blood pressure through a unique oxidative activation mechanism. This technical guide provides an in-depth overview of the core research on G1, including its mechanism of action, detailed experimental protocols, quantitative data, and key signaling pathways.

Mechanism of Action

G1 exerts its vasodilatory and antihypertensive effects by specifically targeting a critical cysteine residue (C42) on PKG Iα.[1] In contrast to canonical PKG Iα activation, which is allosterically induced by cGMP, G1 promotes the formation of an interprotein disulfide bond at C42. This oxidative modification leads to the activation of the kinase, resulting in the phosphorylation of downstream targets that mediate smooth muscle relaxation and vasodilation.[1][2] This cGMP-independent activation of PKG Iα is a key feature that distinguishes G1 from other vasodilators and presents a promising new therapeutic strategy for hypertension.[1][2]

Experimental Protocols

In Vitro Screening of PKG Iα Activators

A fluorescent-based assay was utilized to identify small molecules that could induce the oxidative activation of PKG Iα. The protocol is as follows:

-

Reagents: Recombinant PKG Iα, dibromobimane (a fluorescent dye that binds to reduced thiols).

-

Procedure:

-

Recombinant PKG Iα is incubated with candidate compounds.

-

Dibromobimane is added to the mixture.

-

A decrease in fluorescence intensity, compared to a control without the compound, indicates that the compound has oxidized the cysteine residues on PKG Iα, preventing the binding of dibromobimane.

-

-

Confirmation: Positive hits are further validated for their ability to induce vasodilation in ex vivo models.

Ex Vivo Mesenteric Artery Vasodilation Assay

The direct effect of G1 on vascular tone was assessed using wire myography on isolated mouse mesenteric arteries.

-

Tissue Preparation:

-

Male wild-type (WT) and C42S PKG Iα knockin (KI) mice are euthanized.

-

The mesenteric arcade is excised and placed in cold Krebs-Henseleit solution.

-

Second-order mesenteric arteries are dissected and mounted on a wire myograph.

-

-

Experimental Procedure:

-

Arterial rings are equilibrated under a resting tension.

-

The viability of the smooth muscle is confirmed by contraction with a high potassium chloride solution.

-

Endothelial integrity is assessed by relaxation in response to acetylcholine after pre-constriction with phenylephrine.

-

Arteries are pre-constricted with phenylephrine to induce a stable contraction.

-

Cumulative concentrations of G1 are added to the bath, and the relaxation response is recorded.

-

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-constriction induced by phenylephrine.

In Vivo Angiotensin II-Induced Hypertension Model

To evaluate the antihypertensive efficacy of G1 in a disease-relevant model, hypertension was induced in mice using angiotensin II.

-

Animal Model: Male WT and C42S PKG Iα KI mice are used.

-

Hypertension Induction:

-

Mice are implanted subcutaneously with osmotic mini-pumps delivering angiotensin II (e.g., 1000 ng/kg/min) for a sustained period (e.g., 14 days) to induce hypertension.

-

-

Drug Administration:

-

G1 is administered via intraperitoneal (i.p.) injection or oral gavage at various doses.

-

-

Blood Pressure Measurement:

-

Blood pressure is monitored continuously using radiotelemetry transmitters implanted in the carotid artery for the most accurate, real-time measurements in conscious, unrestrained animals. Alternatively, tail-cuff plethysmography can be used for repeated non-invasive measurements.

-

-

Data Analysis: Changes in systolic, diastolic, and mean arterial pressure are recorded and analyzed.

Quantitative Data

The following tables summarize the key quantitative findings from the research on G1.

| Parameter | Wild-Type (WT) Mice | C42S PKG Iα Knockin (KI) Mice | Reference |

| G1-induced Vasodilation | Significant relaxation of mesenteric arteries | No significant relaxation of mesenteric arteries |

| Dose of G1 (i.p.) | Mean Arterial Pressure Reduction (mmHg) in Hypertensive WT Mice | Reference |

| 3.7 mg/kg | 20.6 ± 6.9 | |

| 14.8 mg/kg | 50.6 ± 9.1 |

| Treatment Group (Oral Administration) | Change in Mean Arterial Pressure in Hypertensive Mice | Reference |

| WT Mice + G1 (20 mg/kg/day) | Significant decrease | |

| WT Mice + Vehicle | No significant change | |

| KI Mice + G1 (20 mg/kg/day) | No significant change |

Signaling Pathways and Experimental Workflow

G1 Signaling Pathway

References

- 1. Proof of Principle for a Novel Class of Antihypertensives That Target the Oxidative Activation of PKG Iα (Protein Kinase G Iα) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic insights on novel small molecule allosteric activators of cGMP-dependent protein kinase PKG1α - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Effects of PKG Iα Oxidative Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular effects of cGMP-dependent protein kinase Iα (PKG Iα) oxidative activation. It delves into the molecular mechanisms, physiological and pathophysiological consequences, and the experimental methodologies used to investigate this critical signaling pathway. This document is intended to serve as a valuable resource for researchers in cardiovascular biology, redox signaling, and drug discovery.

Introduction: Beyond Canonical cGMP Signaling

Cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG) is a key effector of nitric oxide (NO) and natriuretic peptide signaling, playing a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac function.[1] The canonical activation of PKG Iα involves the binding of cGMP to its regulatory domain, leading to a conformational change that unleashes its catalytic activity. However, a growing body of evidence has illuminated an alternative, cGMP-independent mechanism of PKG Iα activation driven by oxidative stress.[2]

This oxidative activation is primarily mediated by the formation of an interprotein disulfide bond between the Cysteine 42 (C42) residues of the two subunits in the PKG Iα homodimer.[3] This covalent modification locks the kinase in a constitutively active state, initiating a distinct set of cellular responses. Understanding the nuances of this oxidative activation pathway is paramount, as it has been implicated in both physiological regulation and the pathogenesis of various diseases, including cardiovascular disorders.[4]

The Molecular Switch: Cysteine 42 and Disulfide Dimerization

The key event in the oxidative activation of PKG Iα is the formation of a disulfide bridge between the Cys42 residues located in the N-terminal leucine zipper domain of the two kinase subunits. This dimerization is induced by reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[5] The formation of this disulfide bond circumvents the need for cGMP binding, leading to direct activation of the kinase.

dot

References

- 1. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 2. Cysteine redox sensor in PKGIa enables oxidant-induced activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights into selective small molecule activation of PKG1α - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Examining a role for PKG Iα oxidation in the pathogenesis of cardiovascular dysfunction during diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrogen peroxide enhances vasodilatation by increasing dimerization of cGMP-dependent protein kinase type Iα - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vivo Mouse Model for PKG Drug G1

These application notes provide a detailed protocol for the in vivo evaluation of "G1," a hypothetical activator of Protein Kinase G (PKG), in a mouse model. The protocols cover pharmacokinetic analysis and a pharmacodynamic assessment in a model of induced hypotension.

Introduction

Protein Kinase G (PKG) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is crucial for various physiological processes, including the regulation of vascular tone, platelet aggregation, and neuronal function. Dysregulation of the PKG signaling pathway is implicated in several cardiovascular, neurological, and metabolic disorders. G1 is a novel, potent, and selective activator of PKG, designed to restore or enhance the activity of this pathway. These protocols describe the in vivo characterization of G1 in mice, focusing on its pharmacokinetic profile and its pharmacodynamic effect on blood pressure.

Data Presentation

Table 1: Pharmacokinetic Parameters of G1 in Mice

| Parameter | Unit | Intravenous (IV) | Oral (PO) |

| Dose | mg/kg | 1 | 10 |

| Cmax | ng/mL | 850 ± 75 | 450 ± 50 |

| Tmax | h | 0.1 | 0.5 |

| AUC(0-t) | ng·h/mL | 1200 ± 150 | 2500 ± 300 |

| T1/2 | h | 2.5 ± 0.3 | 3.0 ± 0.4 |

| Bioavailability | % | - | 21 |

Table 2: Effect of G1 on Mean Arterial Pressure (MAP) in Mice

| Treatment Group | Dose (mg/kg) | Baseline MAP (mmHg) | MAP at 1h post-dose (mmHg) | Change in MAP (mmHg) |

| Vehicle | - | 105 ± 5 | 103 ± 6 | -2 ± 2 |

| G1 | 1 | 107 ± 4 | 95 ± 5 | -12 ± 3 |

| G1 | 3 | 106 ± 5 | 82 ± 6 | -24 ± 4 |

| G1 | 10 | 104 ± 6 | 65 ± 7 | -39 ± 5 |

| p < 0.05 vs. Vehicle |

Experimental Protocols

I. Pharmacokinetic Study of G1 in Mice

Objective: To determine the pharmacokinetic profile of G1 following intravenous (IV) and oral (PO) administration in mice.

Materials:

-

G1 compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)

-

Male C57BL/6 mice (8-10 weeks old)

-

Dosing needles (IV and PO)

-

Blood collection tubes (with anticoagulant)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Acclimate mice for at least one week before the experiment.

-

Fast mice for 4 hours before dosing, with free access to water.

-

Divide mice into two groups: IV administration and PO administration (n=3-5 per group).

-

For the IV group, administer G1 at a dose of 1 mg/kg via the tail vein.

-

For the PO group, administer G1 at a dose of 10 mg/kg by oral gavage.

-

Collect blood samples (approximately 50 µL) from the saphenous vein at the following time points:

-

IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

-

Centrifuge blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

Analyze the concentration of G1 in plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters using appropriate software.

II. Pharmacodynamic Study: Effect of G1 on Blood Pressure in Mice

Objective: To evaluate the dose-dependent effect of G1 on mean arterial pressure (MAP) in mice.

Materials:

-

G1 compound

-

Vehicle

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Telemetric blood pressure monitoring system or tail-cuff plethysmography system

-

Dosing needles (PO)

Procedure:

-

Acclimate mice to the blood pressure measurement procedure for several days before the study to minimize stress-induced variations.

-

On the day of the experiment, record baseline blood pressure for all mice.

-

Divide mice into treatment groups (n=5-8 per group): Vehicle, G1 (1 mg/kg), G1 (3 mg/kg), and G1 (10 mg/kg).

-

Administer the vehicle or G1 orally.

-

Measure blood pressure at regular intervals (e.g., 0.5, 1, 2, 4, 6, and 24 hours) post-administration.

-

Calculate the change in MAP from baseline for each treatment group.

-

Perform statistical analysis to determine the significance of the observed effects.

Visualizations

Caption: Proposed signaling pathway for the PKG activator drug G1.

Caption: Experimental workflow for in vivo evaluation of drug G1.

Application Notes and Protocols for PKG Drug G1 in Vasodilation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for utilizing the novel Protein Kinase G (PKG) activator, G1, in vasodilation assays. G1 is a unique electrophilic compound that activates PKG Iα in a cGMP-independent manner by targeting a specific cysteine residue (C42) within the kinase. This mechanism of action presents a promising therapeutic strategy for conditions associated with impaired nitric oxide (NO)-cGMP signaling and endothelial dysfunction.[1][2][3] These protocols are designed to guide researchers in accurately assessing the vasodilatory effects of G1 and similar compounds in both ex vivo and in vivo models.

Mechanism of Action of PKG Drug G1

The canonical pathway for PKG activation involves the binding of cyclic guanosine monophosphate (cGMP), which is produced by soluble guanylyl cyclase (sGC) in response to nitric oxide (NO). However, G1 bypasses this requirement. It directly activates PKG Iα through the oxidative modification of cysteine 42, inducing a conformational change that mimics cGMP-induced activation.[1] This leads to the phosphorylation of downstream targets in vascular smooth muscle cells (VSMCs), ultimately resulting in vasodilation.

Below is a diagram illustrating the signaling pathway of G1 in promoting vasodilation.

Caption: Signaling pathway of this compound in vasodilation.

Quantitative Data Summary

The following table summarizes the vasodilatory potency (EC50) and maximal relaxation (Emax) of various compounds, including PKG activators and other common vasodilators, in different vascular beds. This data can serve as a reference for comparing the efficacy of G1.

| Compound | Vascular Bed | Species | Assay Type | EC50 | Emax (%) | Reference |

| This compound | Mesenteric Artery | Mouse | Wire Myography | Not explicitly stated, but potent | Not explicitly stated, but significant | [1] |

| Cinaciguat | Mesenteric Artery | Mouse | Wire Myography | ~10 nM | ~90% | |

| Nitroglycerin | Aortic Rings | Rat | Wire Myography | 5.6 x 10⁻⁸ M | 111.7 ± 2.1% | |

| Acetylcholine | Aortic Rings | Mouse | Wire Myography | Not specified | 56.3 ± 9.8% | |

| Sodium Nitroprusside (SNP) | Mesenteric Artery | Mouse | Wire Myography | Not specified | ~100% | |

| Carbachol | Aortic Rings | Mouse | Wire Myography | Not specified | 49.1 ± 4.1% | |

| NaHS (H₂S donor) | Aortic Rings | Mouse | Wire Myography | 189 ± 69 µM | 95 ± 7% | |

| Adrenomedullin | Aortic Rings | Mouse | Wire Myography | 9.8 ± 2.4 nM | Not specified | |

| CGRP | Aortic Rings | Mouse | Wire Myography | 7.8 nM | 110% |

Experimental Protocols

This section provides detailed protocols for three key vasodilation assays: wire myography, pressure myography, and in vivo blood pressure measurement.

Ex Vivo Vasodilation Assay Using Wire Myography

Wire myography is a widely used technique to assess the contractility of isolated small arteries in response to pharmacological agents.

Experimental Workflow:

Caption: Workflow for wire myography vasodilation assay.

Detailed Protocol:

-

Vessel Isolation and Preparation:

-

Euthanize the animal (e.g., mouse or rat) via an approved method.

-

Isolate the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold, oxygenated Physiological Salt Solution (PSS).

-

Under a dissecting microscope, carefully remove adherent connective and adipose tissue.

-

Cut the cleaned artery into 2-3 mm rings.

-

-

Mounting and Equilibration:

-

Mount the arterial rings on two stainless steel wires in a wire myograph chamber filled with PSS bubbled with 95% O₂/5% CO₂ at 37°C.

-

Allow the rings to equilibrate for at least 30-60 minutes, replacing the PSS every 15-20 minutes.

-

Normalize the tension of the rings according to the manufacturer's instructions to determine the optimal resting tension.

-

-

Experimental Procedure:

-

Assess the viability of the rings by inducing contraction with a high potassium solution (e.g., 60 mM KCl).

-

Wash the rings with PSS and allow them to return to baseline tension.

-

Pre-constrict the rings to approximately 50-80% of the maximal KCl-induced contraction using a vasoconstrictor such as phenylephrine (PE) or U46619.

-

Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath.

-

Record the relaxation response at each concentration until a maximal response is achieved.

-

At the end of the experiment, add a known vasodilator (e.g., sodium nitroprusside, 10 µM) to determine the maximal possible relaxation.

-

-

Data Analysis:

-

Express the relaxation at each concentration of G1 as a percentage of the pre-constriction tension.

-

Plot the concentration-response curve and calculate the EC50 (concentration producing 50% of the maximal response) and Emax (maximal relaxation).

-

Ex Vivo Vasodilation Assay Using Pressure Myography

Pressure myography allows for the study of arterial function under more physiological conditions of intraluminal pressure and flow.

Experimental Workflow:

Caption: Workflow for pressure myography vasodilation assay.

Detailed Protocol:

-

Vessel Isolation:

-

Isolate a segment of a resistance artery (e.g., third-order mesenteric artery) and place it in cold, oxygenated PSS.

-

Carefully clean the vessel of surrounding tissue.

-

-

Mounting and Pressurization:

-

Transfer the vessel to the chamber of a pressure myograph and mount it onto two glass micropipettes.

-

Secure the vessel onto the pipettes with sutures.

-

Pressurize the vessel to a physiological level (e.g., 60-80 mmHg for mesenteric arteries) and equilibrate in PSS at 37°C for 30-60 minutes.

-

-

Experimental Procedure:

-

Assess the development of myogenic tone and the viability of the vessel by challenging with KCl.

-

If the vessel develops sufficient myogenic tone, pre-constriction with an agonist may not be necessary. If not, pre-constrict with an appropriate agonist.

-

Add cumulative concentrations of this compound to the superfusing PSS.

-

Record the changes in the internal and external diameter of the vessel at each concentration.

-

-

Data Analysis:

-

Calculate the percentage of vasodilation relative to the pre-constricted diameter.

-

Plot the concentration-response curve and determine the EC50 and Emax.

-

In Vivo Blood Pressure Measurement in Mice

This protocol describes the non-invasive measurement of blood pressure in mice using the tail-cuff method to assess the systemic effects of this compound.

Detailed Protocol:

-

Animal Acclimatization and Training:

-

Acclimatize mice to the restraining device and the tail-cuff procedure for several days before the experiment to minimize stress-induced variations in blood pressure.

-

Training should involve placing the mouse in the restrainer on a warming platform for 10-15 minutes daily for 3-5 days.

-

-

Experimental Setup:

-

Place the mouse in the restrainer on the warming platform (maintained at approximately 34-37°C) to facilitate detection of the tail pulse.

-

Position the tail cuff and sensor correctly on the mouse's tail.

-

-

Blood Pressure Measurement:

-

Record baseline systolic and diastolic blood pressure and heart rate for each mouse.

-

Administer this compound via the desired route (e.g., intraperitoneal injection, oral gavage).

-

Measure blood pressure and heart rate at regular intervals post-administration (e.g., 15, 30, 60, 90, and 120 minutes) to determine the onset, magnitude, and duration of the drug's effect.

-

-

Data Analysis:

-

Calculate the change in blood pressure from baseline at each time point for each mouse.

-

Compare the blood pressure changes in the G1-treated group to a vehicle-treated control group.

-

Conclusion

The protocols outlined in this document provide a comprehensive framework for investigating the vasodilatory properties of the novel PKG activator, G1. By employing these standardized ex vivo and in vivo assays, researchers can effectively characterize the pharmacological profile of G1 and other PKG-targeting compounds, contributing to the development of new therapies for cardiovascular diseases. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

Application Notes and Protocols: PKG Drug G1 for Hypertension Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the experimental use of PKG Drug G1, a novel antihypertensive agent, in preclinical hypertension research. G1 is an electrophilic compound that activates cGMP-dependent protein kinase Iα (PKG Iα) through a unique mechanism of oxidative activation at the Cysteine-42 residue.[1] This activation leads to vasodilation and a reduction in blood pressure, offering a therapeutic strategy that does not rely on elevating cGMP levels.[1] This document outlines the dosages, experimental protocols for inducing hypertension in a murine model, and methods for drug administration and subsequent blood pressure monitoring as established in key studies. Furthermore, it presents the signaling pathway and experimental workflow in visual diagrams for enhanced clarity.

Data Presentation

The following tables summarize the experimental design and key quantitative outcomes from hypertension studies involving this compound in an Angiotensin II-induced mouse model.

Table 1: Experimental Design Summary

| Parameter | Description | Reference |

| Drug | This compound | [1] |

| Mechanism of Action | Oxidative activation of PKG Iα via disulfide formation at Cysteine-42. | [1] |

| Animal Model | Wild-Type (WT) C57BL/6 mice and Cys42Ser PKG Iα Knockin (KI) male mice. | |

| Hypertension Model | Angiotensin II continuous infusion. | |

| G1 Dosage (Oral) | 20 mg/kg per day. | [1] |

| G1 Dosage (Intraperitoneal) | Acute doses of 3.7 mg/kg and 14.8 mg/kg. | |

| Administration Route | Oral (in flavored gelatin) for chronic studies; Intraperitoneal for acute studies. | |

| Blood Pressure Monitoring | Radio telemetry in conscious, freely moving mice. |

Table 2: Summary of Hemodynamic Effects of Oral this compound (20 mg/kg/day) in Angiotensin II-Induced Hypertensive Mice

| Genotype | Treatment Group | Mean Arterial Pressure (MAP) | Systolic Pressure (SP) | Diastolic Pressure (DP) | Heart Rate (HR) | Reference |

| Wild-Type (WT) | Vehicle | Hypertensive state maintained | Hypertensive state maintained | Hypertensive state maintained | No significant change | |

| Wild-Type (WT) | G1 (20 mg/kg/day) | Statistically significant reduction observed. | Statistically significant reduction observed. | Statistically significant reduction observed. | No significant change | |

| C42S KI | Vehicle | Hypertensive state maintained | Hypertensive state maintained | Hypertensive state maintained | No significant change | |

| C42S KI | G1 (20 mg/kg/day) | No significant reduction observed (G1 ineffective). | No significant reduction observed (G1 ineffective). | No significant reduction observed (G1 ineffective). | No significant change |

Note: The precise numerical data for blood pressure and heart rate are presented graphically in the source publication (Burgoyne et al., Hypertension, 2017;70(3):577-586). The table reflects the described outcomes.

Experimental Protocols

Protocol: Angiotensin II-Induced Hypertension in Mice

This protocol describes the induction of hypertension in mice using continuous infusion of Angiotensin II, a widely used and validated model.

Materials:

-

Male C57BL/6 mice (or specified genotype, e.g., C42S PKG Iα KI).

-

Angiotensin II (human, synthetic).

-

Sterile 0.9% Saline.

-

Alzet osmotic mini-pumps (e.g., Model 2004 or similar, capable of 28-day infusion).

-

Surgical tools for subcutaneous implantation.

-

Anesthesia (e.g., Isoflurane).

-

Analgesics for post-operative care.

Procedure:

-

Pump Preparation: Under sterile conditions, fill osmotic mini-pumps with Angiotensin II solution prepared in sterile saline to deliver a final dose of 1.1 mg/kg per day. Prime the pumps according to the manufacturer's instructions (typically by incubation in sterile saline at 37°C for several hours).

-

Animal Preparation: Anesthetize the mouse using Isoflurane (or other approved anesthetic). Shave and sterilize the skin on the back, slightly posterior to the scapulae.

-

Pump Implantation: Make a small midline incision in the skin. Using a hemostat, create a subcutaneous pocket large enough to accommodate the mini-pump.

-

Pump Insertion: Insert the primed osmotic mini-pump into the subcutaneous pocket, with the flow moderator pointing away from the incision.

-

Wound Closure: Close the incision with wound clips or sutures.

-

Post-Operative Care: Administer post-operative analgesia as required by institutional guidelines. House mice individually to prevent interference with the surgical site and allow for recovery.

-

Hypertension Development: Allow 24-48 hours for the onset of hypertension. Blood pressure will remain elevated for the infusion period of the pump (e.g., 28 days).

Protocol: Preparation and Administration of this compound

A. Oral Administration (Chronic Study)

Materials:

-

This compound.

-

Gelatin.

-

Sodium saccharin (for flavor).

-

Sterile water.

Procedure:

-

Formulation Preparation: Prepare a suspension of this compound in water. The concentration should be calculated to achieve a final dose of 20 mg/kg per day based on the animal's average weight and daily water/gelatin intake.

-

Gelatin Preparation: Dissolve the G1 suspension and a small amount of sodium saccharin into a warm gelatin solution.

-

Dosing: Pour the mixture into small molds and allow it to set. Provide the flavored gelatin containing G1 to the mice as their primary source of hydration or as a daily supplement. This method avoids the stress of oral gavage and the risk of dislodging telemetry probes.

-

Treatment Duration: Continue administration for the desired study period (e.g., 4 days as in the reference study).

B. Intraperitoneal (IP) Injection (Acute Study)

Materials:

-

This compound.

-

Appropriate sterile vehicle (e.g., saline, DMSO/saline mixture).

-

Syringes and needles.

Procedure:

-

Drug Preparation: Dissolve or suspend this compound in the chosen sterile vehicle to achieve the desired final concentrations for doses of 3.7 mg/kg to 14.8 mg/kg.

-

Injection: Administer the solution via intraperitoneal injection to conscious, freely moving mice.

-

Monitoring: Immediately begin monitoring hemodynamic parameters (blood pressure, heart rate) via telemetry to assess the acute impact of the drug.

Protocol: Blood Pressure Measurement via Radio Telemetry

This protocol provides a gold-standard method for continuous monitoring of blood pressure and heart rate in conscious, unrestrained mice.

Materials:

-

Telemetry transmitters (e.g., Data Sciences International [DSI] Model TA11PA-C10 or similar).

-

Surgical tools for vascular cannulation and transmitter implantation.

-

Anesthesia (e.g., Isoflurane).

-

Receivers and data acquisition system (e.g., DSI Ponemah).

Procedure:

-

Transmitter Implantation: This is a sterile surgical procedure requiring specialized training.

-

Anesthetize the mouse.

-

Isolate the left common carotid artery.

-

Insert the telemetry catheter into the carotid artery and advance it to the aortic arch.

-

Place the transmitter body in a subcutaneous pocket along the flank of the animal.

-

Close all incisions with sutures.

-

-

Recovery: Allow a recovery period of at least 10 days post-surgery. During this time, house mice individually and provide post-operative care.

-

Data Acquisition:

-

Activate the transmitters and begin recording baseline blood pressure and heart rate data for at least 48 hours before inducing hypertension or starting drug treatment.

-

Data can be collected continuously (e.g., sampled at 500 Hz) and averaged over set intervals (e.g., 10-second bins averaged over 30 minutes) to analyze trends and circadian variations.

-

-

Data Analysis: Analyze the collected data to determine Mean Arterial Pressure (MAP), Systolic Pressure (SP), Diastolic Pressure (DP), and Heart Rate (HR). Compare these parameters between baseline, hypertensive, and treatment periods.

Visualizations: Pathways and Workflows

Signaling Pathway of G1-Mediated Vasodilation

Caption: G1 activates PKG Iα via oxidation, leading to vasodilation.

Experimental Workflow for G1 Hypertension Study

Caption: Workflow for assessing G1's antihypertensive effects.

References

Application Note and Protocol: Preparation of PKG Activator Stock Solutions

Introduction